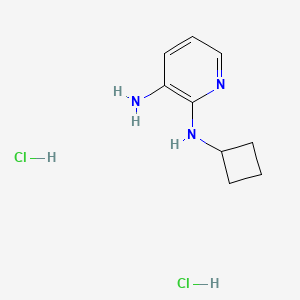
ethyl 2-acetyl-2H-indazole-6-carboxylate
Vue d'ensemble
Description
Ethyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 g/mol .
Molecular Structure Analysis
Indazoles, including ethyl 2-acetyl-2H-indazole-6-carboxylate, consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .Physical And Chemical Properties Analysis
Ethyl 2-acetyl-2H-indazole-6-carboxylate is a solid at room temperature . It has a molecular weight of 232.24 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
- Ghelani, Khunt, and Naliapara (2017) explored the synthesis of novel indazole-bearing oxadiazole derivatives, highlighting their antimicrobial activity. This research is significant in understanding the chemical properties and potential applications of ethyl 2-acetyl-2H-indazole-6-carboxylate in developing new compounds (Ghelani, Khunt, & Naliapara, 2017).
Key Intermediates in Drug Synthesis
- Wu Zhongshi (2010) conducted a study on the synthesis of 2,3-diethyl-6-nitro-2H-indazole, emphasizing its role as a key intermediate in novel molecule-targeting angiogenesis inhibitors with anti-tumor activity (Wu Zhongshi, 2010).
Synthesis of Chiral Compounds
- Cox, Prager, and Svensson (2003) demonstrated the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, showcasing the potential of ethyl 2-acetyl-2H-indazole-6-carboxylate in producing chiral molecules (Cox, Prager, & Svensson, 2003).
N-Difluoromethylation Processes
- Hong et al. (2020) described a mild and scalable procedure for N-1-difluoromethylation, extending its application to various indazole derivatives including ethyl 2-acetyl-2H-indazole-6-carboxylate (Hong et al., 2020).
Phosphine-Catalyzed Annulation Synthesis
- Zhu, Lan, and Kwon (2003) explored a phosphine-catalyzed annulation synthesis, where ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation, showing a connection to ethyl 2-acetyl-2H-indazole-6-carboxylate in the synthesis of complex organic structures (Zhu, Lan, & Kwon, 2003).
Synthesis of Thiazole Derivatives
- Dovlatyan et al. (2004) focused on the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, demonstrating the broad utility of ethyl 2-acetyl-2H-indazole-6-carboxylate in the production of thiazole derivatives (Dovlatyan et al., 2004).
Antitubercular Agent Synthesis
- Abo-Ashour et al. (2018) synthesized hybrids of 2-amino-4-methylthiazole with 5-ethyl carboxylate functionality, highlighting the role of ethyl 2-acetyl-2H-indazole-6-carboxylate in creating potential antitubercular agents (Abo-Ashour et al., 2018).
Antibacterial Compound Synthesis
- Velpula et al. (2015) reported the synthesis of novel 3,6-disubstituted coumarin derivatives using ethyl 2-acetyl-2H-indazole-6-carboxylate, demonstrating its utility in developing antibacterial compounds (Velpula et al., 2015).
Synthesis of Cyclohexanones
- Vafina et al. (2001) explored the synthesis of 2,4-bis(ethoxycarbonyl)- and 2,4-diacetyl-3-hetaryl-5-hydroxy-5-methylcyclohexanones, indicating the potential of ethyl 2-acetyl-2H-indazole-6-carboxylate in synthesizing cyclohexanone derivatives (Vafina et al., 2001).
Functionalized Indazole Derivatives
- Fraile et al. (2011) reported the synthesis of novel 3-heteroaryl N-1-functionalized indazoles, utilizing ethyl 2-acetyl-2H-indazole-6-carboxylate in cross-coupling reactions to produce functionalized indazole derivatives (Fraile et al., 2011).
N-Acetylated Derivative Synthesis
- Kusakiewicz-Dawid et al. (2007) focused on the synthesis and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, showing the chemical versatility of ethyl 2-acetyl-2H-indazole-6-carboxylate in producing acetylated products (Kusakiewicz-Dawid et al., 2007).
Safety And Hazards
Safety information for ethyl 2-acetyl-2H-indazole-6-carboxylate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 2-acetylindazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-10-7-14(8(2)15)13-11(10)6-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHQARABGQFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN(C=C2C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-acetyl-2H-indazole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)




![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)
![1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one](/img/structure/B1408365.png)





![2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B1408372.png)